3-(Trifluoromethylthio)benzonitrile
Overview
Description
3-(Trifluoromethylthio)benzonitrile is an organic compound with the molecular formula C8H4F3NS. It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a benzonitrile core.
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Biochemical Pathways
The compound is likely to interact with multiple pathways due to the presence of the trifluoromethyl group, which is known to exhibit numerous pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethylthio)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene . The interactions of this compound with these biomolecules are primarily based on its chemical structure, which allows it to participate in electron transfer reactions and other biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of this compound are essential for its role in biochemical and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential impact on cellular and organismal physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are essential for understanding the compound’s bioavailability and efficacy in different biological contexts .
Preparation Methods
The synthesis of 3-(Trifluoromethylthio)benzonitrile typically involves the reaction of 3-iodobenzonitrile with silver(I) trifluoromethanethiolate. This reaction proceeds under specific conditions to yield the desired product with high purity . The general reaction can be represented as follows:
3-Iodobenzonitrile+AgSCF3→this compound+AgI
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
3-(Trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Radical Reactions: The trifluoromethylthio group can be involved in radical reactions, particularly in the presence of radical initiators.
Common reagents used in these reactions include silver salts, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-(Trifluoromethylthio)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylthio group imparts distinct chemical properties that are valuable in designing new compounds.
Biology and Medicine: The compound is investigated for its potential biological activities.
Comparison with Similar Compounds
3-(Trifluoromethylthio)benzonitrile can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzonitrile: This compound lacks the sulfur atom present in this compound, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzonitrile: The position of the trifluoromethyl group on the benzene ring affects the compound’s electronic properties and reactivity.
4-(Aminomethyl)benzonitrile: This compound contains an aminomethyl group instead of a trifluoromethylthio group, leading to different applications and reactivity.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIUZJBOSHGHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380685 | |
Record name | 3-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660-44-6 | |
Record name | 3-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Trifluoromethyl)sulphanyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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